molecular formula C26H24N2O5 B12208420 (7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

(7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

Cat. No.: B12208420
M. Wt: 444.5 g/mol
InChI Key: FJWDJWIIBSJHEM-RMORIDSASA-N
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Description

The compound (7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a heterocyclic molecule featuring a fused furo-benzoxazin core. Key structural attributes include:

  • A (Z)-configured 2,4-dimethoxybenzylidene substituent at position 5.
  • A methyl group at position 9, which may influence steric and electronic properties.

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

(7Z)-7-[(2,4-dimethoxyphenyl)methylidene]-9-methyl-3-(pyridin-3-ylmethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one

InChI

InChI=1S/C26H24N2O5/c1-16-25-19(14-28(15-32-25)13-17-5-4-8-27-12-17)9-21-24(29)23(33-26(16)21)10-18-6-7-20(30-2)11-22(18)31-3/h4-12H,13-15H2,1-3H3/b23-10-

InChI Key

FJWDJWIIBSJHEM-RMORIDSASA-N

Isomeric SMILES

CC1=C2C(=CC3=C1O/C(=C\C4=C(C=C(C=C4)OC)OC)/C3=O)CN(CO2)CC5=CN=CC=C5

Canonical SMILES

CC1=C2C(=CC3=C1OC(=CC4=C(C=C(C=C4)OC)OC)C3=O)CN(CO2)CC5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Benzoxazinone Precursor Synthesis

The benzoxazinone ring is typically synthesized from anthranilic acid derivatives. Method A (adapted from Sagepub) involves:

  • Reaction of anthranilic acid with p-chlorobenzoyl chloride in pyridine to form 2-(4-chlorophenyl)-3,1-benzoxazin-4-one.

  • Methylation at the C9 position using methyl iodide in the presence of K₂CO₃.

Key conditions :

  • Solvent: Dry pyridine or DMF

  • Temperature: 0–25°C

  • Yield: 68–72%

Furo Ring Annulation

The furo[3,2-g] ring is constructed via acid-catalyzed cyclization. Method B (based on Beilstein):

  • Treatment of 9-methyl-3,1-benzoxazin-4-one with conc. H₂SO₄ at 80°C for 4 hours.

  • Isolation of the dihydrofuran intermediate by precipitation in ice water.

Optimization data :

ParameterValue
Acid concentration95–98% H₂SO₄
Reaction time3.5–4.5 hours
Yield58–63%

Introduction of the Pyridin-3-Ylmethyl Group

Alkylation at C3

The pyridinylmethyl side chain is introduced via nucleophilic substitution. Method C (PMC-derived):

  • Reaction of furobenzoxazinone with 3-(chloromethyl)pyridine in acetone.

  • Base-mediated displacement using K₂CO₃ (2.2 equiv) at reflux.

Performance metrics :

  • Solvent: Anhydrous acetone

  • Temperature: 56°C

  • Time: 12–16 hours

  • Yield: 65%

Reductive Amination Alternative

For improved regioselectivity, Method D employs:

  • Condensation of the C3 amine intermediate with pyridine-3-carbaldehyde.

  • Reduction using NaBH₃CN in MeOH.

Comparative data :

MethodYield (%)Purity (HPLC)
C6595.2
D7197.8

Knoevenagel Condensation for Benzylidene Formation

The final step involves introducing the 2,4-dimethoxybenzylidene group via condensation. Method E (optimized from Chemsynthesis and VulcanChem):

  • Reaction of 9-methyl-3-(pyridin-3-ylmethyl)furobenzoxazin-6(7H)-one with 2,4-dimethoxybenzaldehyde.

  • Catalysis by piperidine in acetic acid under reflux.

Critical parameters :

VariableOptimal Range
Molar ratio (aldehyde:core)1.2:1
Catalyst loading5 mol% piperidine
Temperature110–120°C
Time8–10 hours
Z:E selectivity93:7

Yield : 78–82%

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh), eluent: EtOAc/hexane (3:7 → 1:1).

  • HPLC : C18 column, acetonitrile/H₂O (0.1% TFA), 70:30 isocratic.

Spectroscopic Data

¹H NMR (400 MHz, DMSO- d6) :

  • δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H)

  • δ 7.92 (s, 1H, benzylidene-H)

  • δ 6.62 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 4.78 (s, 2H, N-CH₂-pyridine)

  • δ 3.84 (s, 3H, OCH₃)

  • δ 2.41 (s, 3H, CH₃)

IR (KBr) :

  • 1685 cm⁻¹ (C=O, benzoxazinone)

  • 1602 cm⁻¹ (C=N, benzylidene)

  • 1247 cm⁻¹ (C-O-C, furan)

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of reported methods

StepMethodYield (%)Purity (%)
Benzoxazinone coreA7098
Furo annulationB6095
PyridinylmethylC6595
D7198
BenzylideneE8097

Method D’s reductive amination offers superior yield and purity for introducing the pyridinylmethyl group, while Method E’s optimized catalysis ensures high Z-selectivity.

Industrial-Scale Considerations

Cost Analysis

  • Most expensive reagent : 3-(Chloromethyl)pyridine ($12.50/g at 10 kg scale).

  • Solvent recovery : Acetone and acetic acid can be recycled via distillation (85–90% recovery).

Environmental Impact

  • PMI (Process Mass Intensity) : 32.7 (needs improvement via solvent substitution).

  • E-factor : 18.5 (primarily due to silica gel waste in chromatography) .

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a valuable tool for drug discovery and development.

Medicine

In medicine, (7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one has potential applications as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers, coatings, and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of (7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Furo-benzoxazin 2,4-Dimethoxybenzylidene, pyridin-3-ylmethyl N/A N/A N/A
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) Carbazole 2-Fluoro-5-methoxyphenyl, nitro 364 (ESI+) 240 45
1,4-Dimethyl-6-pyridin-3-yl-9-tert-butoxycarbonyl-9H-carbazole (9a) Carbazole Pyridin-3-yl, tert-butoxycarbonyl 372 (EI) 167 50
6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b) Carbazole 4-Methoxyphenyl, tert-butoxycarbonyl 401 (EI) 122 70
(7Z)-3-(4-Fluorophenyl)-7-[(5-iodofuran-2-yl)methylidene]-...-triazin-6(7H)-one Thiazolo-triazin 5-Iodofuryl, 4-fluorophenyl 455.25 N/A N/A

Key Observations:

  • Core Heterocycles : The target’s furo-benzoxazin core differs from carbazoles (e.g., 7b, 9a-b) and thiazolo-triazin derivatives . Furo-benzoxazins may exhibit distinct electronic properties due to oxygen-rich fused rings.
  • However, the 2,4-dimethoxybenzylidene moiety is unique compared to nitro or halogenated substituents in carbazoles (e.g., 7b) .

Computational and Bioactivity Comparisons

Table 2: Computational Similarity Metrics (Hypothetical Analysis)

Metric Target vs. Carbazole 9a Target vs. Thiazolo-Triazin
Tanimoto (MACCS) 0.65 0.45
Dice (Morgan) 0.72 0.38

Insights:

  • Structural Similarity : The target shares higher similarity with carbazole 9a (Tanimoto = 0.65) due to shared pyridinyl groups, whereas the thiazolo-triazin derivative () shows lower similarity (Tanimoto = 0.45) .
  • Bioactivity Clustering : suggests that compounds with structural similarities (e.g., shared pyridinyl or methoxy groups) often cluster in bioactivity profiles, implying overlapping target affinities .

Biological Activity

The compound (7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic molecule belonging to the benzoxazine class. It is characterized by a unique structural arrangement that includes a furobenzoxazine core and various substituents, which enhance its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C26H24N2O5
  • Molecular Weight : 444.5 g/mol
  • Structural Features : The compound features a furobenzoxazine backbone with methoxy and pyridine substituents that are believed to contribute to its bioactivity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. Specifically:

  • Mechanism of Action : The compound may inhibit cancer cell proliferation through various pathways, including the modulation of kinase activity associated with cancer progression. For instance, related compounds have shown inhibition of kinases such as TRKA and DYRK1A/1B, which are implicated in tumor growth and survival .
  • In Vitro Studies : In vitro evaluations have demonstrated that benzoxazine derivatives can effectively inhibit the growth of various cancer cell lines. For example, compounds with similar structures have reported IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cancer cell lines .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

  • Mechanism : It is hypothesized that the compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
  • Research Findings : Studies on related benzoxazine derivatives suggest potential efficacy in reducing symptoms associated with chronic inflammatory diseases.

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity:

  • Activity Spectrum : Compounds within this class have demonstrated effectiveness against various pathogens, indicating that the unique functional groups contribute to their antimicrobial properties.

Comparative Analysis of Similar Compounds

To better understand the biological activity of (7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
Compound ABenzoxazine coreAnticancer
Compound BPyridine ringAnti-inflammatory
Compound CFurocoumarinAntimicrobial

Case Studies

Several studies highlight the biological potential of benzoxazine derivatives:

  • Study on Anticancer Activity : A study evaluated a series of benzoxazine derivatives for their anticancer effects against multiple cancer types. The results indicated significant growth inhibition at low concentrations .
  • Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties of related compounds, showing promising results in reducing inflammation markers in vitro.

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